9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
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Overview
Description
9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound with a unique structure that combines elements of furochromene and cyclopentane
Preparation Methods
The synthesis of 9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with a methoxyphenyl derivative, which undergoes cyclization with a furochromene precursor in the presence of a catalyst . Industrial production methods would likely involve optimizing these reactions for higher yields and purity, possibly using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Scientific Research Applications
9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
Similar compounds include other furochromene derivatives and cyclopentane-fused molecules. Compared to these, 9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is unique due to its specific substitution pattern and the combination of structural elements. This uniqueness can result in different chemical reactivity and biological activity profiles .
Comparison with Similar Compounds
- 2-aroyl-3-aryl-5H-furo[3,2-g]chromenes
- 3,4,5-trihydroxy-6-({7-oxo-7H-furo[3,2-g]chromen-4-yl}oxy)oxane-2-carboxylic acid
Properties
Molecular Formula |
C21H16O4 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
14-(3-methoxyphenyl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
InChI |
InChI=1S/C21H16O4/c1-23-13-5-2-4-12(8-13)18-11-24-19-10-20-16(9-17(18)19)14-6-3-7-15(14)21(22)25-20/h2,4-5,8-11H,3,6-7H2,1H3 |
InChI Key |
UXAFUQQQFJCPMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=COC3=CC4=C(C=C32)C5=C(CCC5)C(=O)O4 |
Origin of Product |
United States |
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